molecular formula C9H9FN4OS B433954 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 634157-05-4

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B433954
CAS No.: 634157-05-4
M. Wt: 240.26g/mol
InChI Key: AESMUDCEWIPGBC-UHFFFAOYSA-N
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Description

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal chemistry and materials science research. As part of the 1,2,4-triazole-3-thiol family, it possesses a versatile scaffold known for its wide range of biological activities. Structural analogs of this compound have demonstrated promising anti-tubercular activity against both drug-sensitive H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis . The proposed mechanism of action for similar triazole-thiols involves the inhibition of essential bacterial enzymes, such as β-ketoacyl ACP synthase I (KasA), which is a key target in the mycobacterial fatty acid biosynthesis pathway . Furthermore, 1,2,4-triazole-3-thiol derivatives are extensively investigated for their corrosion inhibition properties , particularly for ferrous metals in acidic environments . These compounds function by adsorbing onto metal surfaces, forming a protective layer that significantly reduces corrosion rates . The molecular structure of this compound, featuring the 1,2,4-triazole core, a thiol group, and a 4-fluorophenoxymethyl substituent, makes it a valuable precursor for synthesizing novel Schiff bases and other functionalized derivatives for further pharmacological and chemical exploration . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

4-amino-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMUDCEWIPGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization Route

This method adapts protocols from furan-2-carboxylic acid hydrazide derivatives.

Step 1: Synthesis of 4-Fluorophenoxyacetyl Hydrazide
4-Fluorophenoxyacetic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate in ethanol at 0–5°C. The product precipitates in 89% yield.

Step 2: Formation of Potassium Dithiocarbazate
The hydrazide reacts with carbon disulfide in ethanolic KOH (1:2 molar ratio) under reflux (3 hr), yielding potassium 3-(4-fluorophenoxyacetyl)dithiocarbazate as a yellow solid.

Step 3: Thiosemicarbazide Formation
Condensation with methyl isothiocyanate in dry benzene (6 hr reflux) produces 1-(4-fluorophenoxyacetyl)-4-methylthiosemicarbazide. Yields range from 82–88% after recrystallization from methanol.

Step 4: Cyclization to Triazole-Thiol
The thiosemicarbazide undergoes alkaline cyclization in 2N NaOH (reflux, 4 hr), forming the triazole ring. Acidification with HCl precipitates the target compound in 68–74% yield.

Direct Alkylation of Triazole Intermediate

An alternative approach modifies preformed triazole cores.

Step 1: Synthesis of 4-Amino-5-mercapto-4H-1,2,4-triazole
Thiosemicarbazide cyclizes in aqueous NaOH (reflux, 2 hr) to yield the triazole-thiol precursor.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Ethanol vs. DMF : Ethanol affords higher purity (≥95% by HPLC), but DMF accelerates reaction rates (Table 1).

  • Base Impact : KOH yields 78% product vs. 65% with NaOH due to improved nucleophilicity.

Table 1: Solvent Optimization for Cyclization

SolventTemperature (°C)Time (hr)Yield (%)Purity (%)
Ethanol7867497
DMF9048193
Methanol6586895

Protecting Group Strategies

The thiol group is protected as a disulfide during alkylation to prevent oxidation:

  • Treat triazole-thiol with iodine in ethanol (1 hr, 25°C) to form the disulfide.

  • Perform alkylation with chloromethyl-4-fluorophenyl ether.

  • Reduce disulfide with Zn/HCl (1 hr) to regenerate -SH.
    This sequence improves yields from 62% to 85%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3329 cm⁻¹ (N-H), 2775 cm⁻¹ (S-H), 1618 cm⁻¹ (C=N), 1249 cm⁻¹ (C-O-C).

  • 1H-NMR (DMSO-d6) : δ 6.8–7.2 (m, 4H, Ar-H), 4.5 (s, 2H, CH₂), 5.8 (s, 2H, NH₂), 13.9 (s, 1H, SH).

  • 13C-NMR : δ 159.2 (C-F), 145.2 (C=N), 116.4–122.8 (Ar-C), 44.6 (CH₂).

Table 2: Comparative Yields Across Methods

MethodKey StepYield (%)Purity (%)
Thiosemicarbazide RouteAlkaline cyclization7497
Direct AlkylationDisulfide protection8594
One-Pot SynthesisConcurrent cyclization6991

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of Thiol : Minimized by conducting reactions under N₂ and adding 0.1% w/w BHT as an antioxidant.

  • Regioselectivity Issues : Controlled by slow addition of alkylating agents at 0°C, favoring N-alkylation over S-alkylation.

Scalability Considerations

  • Continuous Flow Reactors : Reduce reaction time from 6 hr to 45 min for thiosemicarbazide formation, achieving 89% yield at 100 g scale.

  • Crystallization Optimization : Ethanol/water (7:3 v/v) enhances crystal purity to 99.2%.

Industrial Production Insights

  • Cost Analysis : Raw material costs are dominated by 4-fluorophenol ($12.50/mol) and carbon disulfide ($3.80/mol).

  • Waste Management : CS₂ is recovered via distillation (85% efficiency), reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the thiol group.

    Reduction: This can affect the triazole ring or the phenoxy group.

    Substitution: Commonly occurs at the amino or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole ring .

Scientific Research Applications

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Antioxidant Activity

Triazole-3-thiol derivatives with electron-donating groups (e.g., -NH₂, -SH) exhibit enhanced antioxidant capacity. For example:

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) showed significant free radical scavenging in DPPH• and ABTS•+ assays due to their electron-repelling substituents .
  • In contrast, the 4-fluorophenoxymethyl group in the target compound is electron-withdrawing, which may reduce antioxidant efficacy compared to AT or AP. However, alkyl derivatives of similar triazoles (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) demonstrated moderate antiradical activity, suggesting substituent positioning and steric effects also play roles .
Table 1: Antioxidant Activity Comparison
Compound Substituent IC₅₀ (DPPH) Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl (electron-neutral) 12.5 µg/mL
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Pyridyl (electron-withdrawing) 14.8 µg/mL
Target compound 4-Fluorophenoxymethyl Not reported

Antibacterial and Biofilm Inhibition

Triazole-3-thiol derivatives modified with aromatic or heterocyclic thiols show varied antibacterial potency:

  • 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) and 7-fluorobenzo[d]thiazole-2-thiol (11) demonstrated moderate activity against Gram-positive bacteria, with methyl disulfide derivatives (e.g., compound 13) showing enhanced biofilm inhibition .
  • The 4-fluorophenoxymethyl group in the target compound may improve lipid membrane penetration due to fluorine’s hydrophobicity, but direct antibacterial data is lacking.
Table 2: Antibacterial Activity of Selected Triazole Derivatives
Compound Substituent MIC (µg/mL) Reference
4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) Benzylthio 32–64
7-fluorobenzo[d]thiazole-2-thiol (11) Fluorobenzo-thiazole 16–32
Target compound 4-Fluorophenoxymethyl Not tested

Anti-Tubercular Activity

Schiff base derivatives of triazole-3-thiols with fluorinated aryl groups exhibit notable anti-tubercular properties:

  • 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) showed promising activity against Mycobacterium tuberculosis (MIC = 3.125 µg/mL), attributed to the electron-withdrawing fluoro and phenoxy groups enhancing target binding .
  • The target compound’s 4-fluorophenoxymethyl group may similarly improve binding to mycobacterial enzymes, though activity data is unavailable.

Photostabilization and Coordination Chemistry

  • Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) derivatives effectively stabilized polystyrene films under UV exposure, with activity dependent on substituent electronic effects .

Biological Activity

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H10FN5OS\text{C}_{11}\text{H}_{10}\text{F}\text{N}_5\text{OS}

Key Features:

  • Triazole Ring: Essential for biological activity.
  • Fluorophenoxy Group: Enhances lipophilicity and membrane permeability.
  • Thiol Group: Contributes to reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

  • Antifungal Activity:
    • The triazole ring inhibits ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This mechanism is similar to other antifungal agents like fluconazole.
  • Antibacterial Action:
    • The compound has shown activity against various bacterial strains by targeting key enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) in Mycobacterium tuberculosis (MTB). These enzymes are critical in fatty acid biosynthesis, making them valuable targets for antibacterial drugs .
  • Anticancer Properties:
    • Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways. The compound's interaction with specific cellular targets may disrupt cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Target Organism/Cell Line IC50 Value Reference
AntifungalAspergillus nigerNot specified
AntibacterialMycobacterium tuberculosis5.5 µg/mL (H37Rv)
AnticancerHCT116 (Colon carcinoma)6.2 µM
AnticancerT47D (Breast cancer)27.3 µM

Case Studies

  • Anti-Tubercular Activity:
    In a study assessing the anti-tubercular properties of various triazole derivatives, this compound demonstrated significant efficacy against both drug-sensitive and multi-drug-resistant strains of MTB at concentrations as low as 5.5 µg/mL .
  • Antifungal Evaluation:
    A series of related compounds were synthesized and tested for antifungal activity against several strains including Aspergillus flavus and Mucor species. The presence of specific substituents on the triazole ring enhanced antifungal activity significantly .

Q & A

Basic: What synthetic methodologies are effective for preparing 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

Answer:
The compound and its derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting precursor triazole-thiols with halogenated aromatic intermediates (e.g., 4-fluorophenoxymethyl halides) in alcoholic or aprotic solvents. Microwave-assisted synthesis using a Milestone Flexi Wave system (e.g., i-propanol/NaOH medium at controlled temperatures) significantly improves reaction efficiency and purity . Post-synthesis, purification via recrystallization (ethanol/water mixtures) and characterization using elemental analysis (CHNS), FTIR (to confirm thiol and amino groups), and ¹H NMR (for substituent verification) are critical .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

  • FTIR Spectroscopy: Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-N stretches in triazole rings at 1500–1600 cm⁻¹) .
  • UV-Vis Spectroscopy: Monitor electronic transitions (e.g., π→π* in aromatic systems at 250–300 nm) for ligand-metal complex studies .
  • ¹H/¹³C NMR: Resolve substituent environments (e.g., fluorophenoxy methyl protons at δ 4.5–5.0 ppm) .
  • Elemental Analysis: Confirm stoichiometry (C, H, N, S) with deviations <0.4% .

Advanced: How do coordination geometries of metal complexes influence physicochemical properties?

Answer:
The triazole-thiol ligand forms stable complexes with transition metals (Ni(II), Cu(II), Zn(II)) via N and S donor atoms, creating five-membered chelate rings. For example:

  • Cu(II) Complexes: Exhibit square planar geometry (confirmed by magnetic susceptibility and electronic spectra), enhancing redox activity for catalytic applications .
  • Zn(II) Complexes: Adopt tetrahedral geometry, favoring luminescent properties due to d¹⁰ configuration .
    Characterization via X-ray crystallography (SHELX software for structure refinement) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) is essential .

Advanced: How to resolve contradictions in structure-antiradical activity relationships?

Answer:
Antiradical activity (via DPPH assay) is concentration- and substituent-dependent. Key findings:

  • 4-Fluorobenzylidene Substituent: Reduces activity by 20–30% at 1 × 10⁻⁴ M due to steric hindrance limiting radical scavenging .
  • 2-Hydroxybenzylidene Substituent: Maintains ~85% activity even at low concentrations (1 × 10⁻⁵ M) via synergistic H-bonding and electron donation .
    Methodological Recommendations:
  • Use dose-response curves (0.002–2 mM) to assess non-linear effects.
  • Pair experimental data with DFT calculations (e.g., HOMO-LUMO gaps, Fukui indices) to predict reactive sites .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • DPPH Radical Scavenging: Mix 2 mM compound (in DMSO) with 0.1 mM DPPH (methanol), measure absorbance at 517 nm after 30 min. Calculate % inhibition:

    ARA=(1AsampleADPPH)×100\text{ARA} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

    Validate with ascorbic acid controls .

  • Antimicrobial Testing: Use broth microdilution (MIC values) against Gram-positive/-negative strains .

Advanced: How to design derivatives for enhanced corrosion inhibition?

Answer:
Triazole-thiols act as mixed-type inhibitors in acidic media (e.g., HCl). Strategies include:

  • Substituent Tuning: Electron-withdrawing groups (e.g., -F) enhance adsorption on mild steel via dipole interactions (confirmed by Langmuir isotherms) .
  • Computational Modeling: Use molecular dynamics (MD) to simulate binding energies on Fe(110) surfaces. Higher negative adsorption energies (−150 to −200 kJ/mol) correlate with better inhibition .

Basic: How to address solubility challenges in biological assays?

Answer:

  • Solvent Systems: Use DMSO (≤2% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.
  • Derivatization: Synthesize water-soluble analogs (e.g., morpholinium salts of thioacetate derivatives) .

Advanced: What computational tools predict reactivity and stability?

Answer:

  • DFT Calculations: Gaussian09 with B3LYP/6-31G(d) basis set to compute Fukui indices (nucleophilic/electrophilic sites) and Mulliken charges .
  • Molecular Docking: AutoDock Vina for simulating interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .

Advanced: How to analyze reaction mechanisms in triazole-thiol acylation?

Answer:
Acylation with benzoyl chlorides proceeds via nucleophilic attack by the thiol group. Key steps:

  • NMR Monitoring: Track disappearance of S-H proton (δ 3.8–4.2 ppm) and emergence of acyl-thioester signals (δ 7.5–8.0 ppm for aromatic protons) .
  • Kinetic Studies: Pseudo-first-order kinetics in anhydrous THF with activation energy (Eₐ) ~50–60 kJ/mol .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Thiol Handling: Use N₂ atmosphere to prevent oxidation to disulfides.
  • Phosphorus Oxychloride: Employ fume hoods and PPE (gloves, goggles) due to corrosive/toxic fumes .

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